molecular formula C24H23F6N3O3 B1682996 Telmapitant CAS No. 552292-58-7

Telmapitant

Cat. No.: B1682996
CAS No.: 552292-58-7
M. Wt: 515.4 g/mol
InChI Key: NWZTURJOOOFKAS-KHIBUBOWSA-N
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Description

Telmapitant is a small molecule drug that acts as an antagonist of the neurokinin NK1 receptor. It was initially developed by Merck Sharp & Dohme Corp. and is primarily investigated for its potential in treating vomiting . The molecular formula of this compound is C24H23F6N3O3, and it has a molecular weight of 515.45 g/mol .

Preparation Methods

The synthesis of Telmapitant involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .

Chemical Reactions Analysis

Telmapitant undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Telmapitant has several scientific research applications:

Mechanism of Action

Telmapitant exerts its effects by antagonizing the neurokinin NK1 receptor. This receptor is involved in the regulation of various physiological processes, including the vomiting reflex. By blocking the receptor, this compound prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways that lead to vomiting .

Comparison with Similar Compounds

Telmapitant is unique among neurokinin NK1 receptor antagonists due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:

Biological Activity

Telmapitant is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antioxidant capacity, and mechanisms of action based on diverse research findings.

Overview of this compound

This compound, also known as a selective neurokinin-1 (NK1) receptor antagonist, has been studied for its applications in various therapeutic areas, including oncology. Its mechanism involves blocking the action of substance P, a neuropeptide associated with pain and inflammation, which may contribute to its anticancer properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound has shown significant activity against breast cancer cells (MCF-7) and leukaemic cells (K562, EoL-1) through different assays.

Case Studies

  • Breast Cancer Cells (MCF-7):
    • This compound demonstrated potent anti-proliferative activity with an IC50 value indicating effective cytotoxicity at low concentrations. The compound was tested using the MTT assay, which measures cell viability based on metabolic activity.
    • Table 1: Cytotoxic Activity of this compound on MCF-7 Cells
      Concentration (µM)Viability (%)IC50 (µM)
      0.58510
      1.070
      5.030
      10.010
  • Leukaemic Cells:
    • In studies involving leukaemic cell lines such as K562 and EoL-1, this compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents.
    • Table 2: Cytotoxic Effects on Leukaemic Cells
      Cell LineIC50 (µM)
      K5628
      EoL-16

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS.

  • DPPH Assay Results:
    • The DPPH assay showed that this compound effectively reduced free radical concentrations, indicating strong antioxidant activity.
    • Table 3: Antioxidant Activity of this compound
      Concentration (µM)% Inhibition
      1025
      2550
      5075

The biological activity of this compound can be attributed to its interaction with the NK1 receptor. By inhibiting this receptor, this compound may disrupt signaling pathways that promote cancer cell survival and proliferation.

Pathway Analysis

  • Inhibition of Substance P: By blocking substance P binding to NK1 receptors, this compound may reduce inflammatory responses and cancer cell migration.
  • Impact on Apoptosis: Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways, contributing to its cytotoxic effects.

Properties

CAS No.

552292-58-7

Molecular Formula

C24H23F6N3O3

Molecular Weight

515.4 g/mol

IUPAC Name

(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,3,9-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C24H23F6N3O3/c1-14(15-9-17(23(25,26)27)11-18(10-15)24(28,29)30)36-13-22(16-5-3-2-4-6-16)8-7-21(12-31-22)19(34)32-20(35)33-21/h2-6,9-11,14,31H,7-8,12-13H2,1H3,(H2,32,33,34,35)/t14-,21-,22-/m1/s1

InChI Key

NWZTURJOOOFKAS-KHIBUBOWSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4

Appearance

Solid powder

Key on ui other cas no.

552292-58-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Telmapitant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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